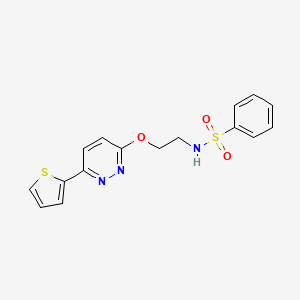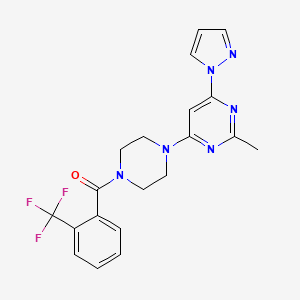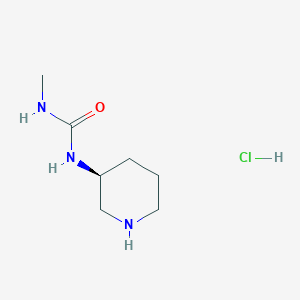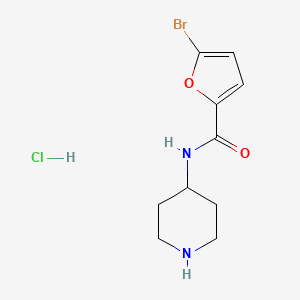
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . These compounds are further processed by refluxing with POCl3 in the presence of DMF .Molecular Structure Analysis
The molecular structure of TPPT is complex and involves a thiophene ring attached to a pyridazine ring via an oxygen atom. The pyridazine ring is further attached to an ethyl group, which is connected to a benzenesulfonamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TPPT and similar compounds include cyclization, refluxing, and nucleophilic substitution . These reactions are typically carried out under controlled conditions to ensure the correct formation of the desired compound .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiviral Applications
Research has demonstrated the potential of sulfonamide derivatives in anticancer and antiviral therapies. For instance, compounds related to sulfonamides have shown significant anticancer activity against a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer. These findings suggest a promising avenue for developing new therapeutic agents based on sulfonamide chemistry (Rathish et al., 2012). Moreover, certain derivatives have been evaluated for their antiviral properties, offering insights into new strategies for treating viral infections (De Clercq, 2009).
Enzyme Inhibition for Disease Management
The inhibition of specific enzymes has been a focus of research involving sulfonamide derivatives. For example, studies on kynurenine 3-hydroxylase inhibitors have explored the potential for treating neurological disorders by modulating the kynurenine pathway, highlighting the therapeutic relevance of these compounds (Röver et al., 1997).
Antimicrobial Activity
Sulfonamide derivatives have also been investigated for their antimicrobial properties. Research has identified compounds with potent activity against various bacteria and fungi, providing a basis for developing new antibiotics and addressing the challenge of antibiotic resistance (Sarvaiya et al., 2019).
Catalysis and Chemical Synthesis
In the realm of organic synthesis, sulfonamide derivatives have been employed as catalysts and intermediates. Studies have shown their effectiveness in facilitating reactions such as transfer hydrogenation, demonstrating their utility in developing more efficient and sustainable chemical processes (Ruff et al., 2016).
Molecular Structure and Coordination Chemistry
Research into the molecular and supramolecular structures of sulfonamide derivatives has provided valuable insights into their potential as ligands in metal coordination complexes. These studies contribute to the understanding of their chemical behavior and the development of new materials with specific properties (Jacobs et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,13-5-2-1-3-6-13)17-10-11-22-16-9-8-14(18-19-16)15-7-4-12-23-15/h1-9,12,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXJVZTIYYEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2982555.png)
![6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2982556.png)
![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)
![2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2982562.png)
![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)



![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)
![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)


![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)
![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
